3-Methoxy-2,6-dimethylbenzoic acid
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Overview
Description
3-Methoxy-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of methoxy and methyl groups at the 3 and 2,6 positions, respectively
Synthetic Routes and Reaction Conditions:
Etherification of 2,6-Dichlorotoluene (2,6-DCT): This method involves the etherification of 2,6-DCT to obtain 2-chloro-6-methoxytoluene, followed by a Grignard reaction with carbon dioxide to produce this compound.
Nitration and Reduction of Ortho-xylene: Ortho-xylene is nitrated to form 3-nitro-ortho-xylene, which is then oxidized to 2-methyl-3-nitrobenzoic acid. This compound undergoes reduction to form 2-methyl-3-aminobenzoic acid, which is then diazotized and hydrolyzed to yield 2-methyl-3-hydroxybenzoic acid.
Methylation of 3-Methoxybenzoic Acid: This method involves the methylation of 3-methoxybenzoic acid using iodomethane.
Industrial Production Methods: The industrial production of this compound primarily relies on the etherification of 2,6-DCT due to its higher yield and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy and methyl groups can participate in various substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like hydroxide ions (OH-).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzoic acids
Scientific Research Applications
3-Methoxy-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-methoxy-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules. The methoxy and methyl groups influence its reactivity and interaction with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
2,6-Dimethylbenzoic Acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxybenzoic Acid: Lacks the methyl groups, affecting its steric and electronic properties.
4-Methoxy-2,6-dimethylbenzoic Acid: Similar structure but with the methoxy group at the 4 position, leading to different reactivity.
Uniqueness: 3-Methoxy-2,6-dimethylbenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its combination of methoxy and methyl groups at the 3 and 2,6 positions, respectively, makes it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-methoxy-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-4-5-8(13-3)7(2)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) |
InChI Key |
BBGIKTJUEZDSSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C)C(=O)O |
Origin of Product |
United States |
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